5-Fluoro-2-(3-pyridin-4-yloxyazetidin-1-yl)pyrimidine
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Overview
Description
5-Fluoro-2-(3-pyridin-4-yloxyazetidin-1-yl)pyrimidine is a fluorinated heterocyclic compound that has garnered attention due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the compound imparts distinct electronic and steric effects, making it a valuable molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(3-pyridin-4-yloxyazetidin-1-yl)pyrimidine typically involves the formation of the pyrimidine ring followed by the introduction of the fluorine atom and the azetidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with a fluorinated reagent can yield the desired fluoropyridine intermediate, which can then be further functionalized to introduce the azetidine group .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(3-pyridin-4-yloxyazetidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
5-Fluoro-2-(3-pyridin-4-yloxyazetidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(3-pyridin-4-yloxyazetidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. For instance, the compound may inhibit enzymes involved in DNA synthesis, thereby exerting cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.
Fluoropyridines: Compounds with similar fluorine substitution patterns but different biological activities.
Fluoropyrimidines: A class of compounds with diverse applications in medicinal chemistry.
Uniqueness
5-Fluoro-2-(3-pyridin-4-yloxyazetidin-1-yl)pyrimidine is unique due to its specific combination of a fluorinated pyrimidine ring and an azetidine moiety. This structure imparts distinct electronic properties and potential biological activities that differentiate it from other fluorinated compounds .
Properties
IUPAC Name |
5-fluoro-2-(3-pyridin-4-yloxyazetidin-1-yl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O/c13-9-5-15-12(16-6-9)17-7-11(8-17)18-10-1-3-14-4-2-10/h1-6,11H,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSAYZNRCWWXFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)F)OC3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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